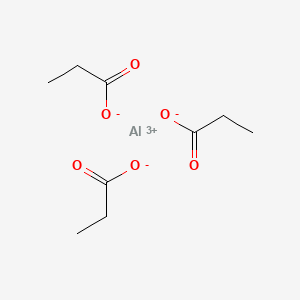
Aluminium propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium propionate is an organometallic compound with the chemical formula Al(C3H5O2)3 It is a derivative of propionic acid and aluminium, and it is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium propionate can be synthesized through several methods. One common approach involves the reaction of aluminium chloride with propionic acid in the presence of a base. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{Al(C}_2\text{H}_5\text{COO)}_3 + 3 \text{HCl} ]
Another method involves the direct reaction of aluminium metal with propionic acid under controlled conditions. This method requires careful control of temperature and reaction time to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where aluminium metal is reacted with propionic acid. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions to achieve high yields. The product is then purified through crystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Aluminium propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminium oxide and propionic acid.
Reduction: It can be reduced to aluminium metal and propionic acid under specific conditions.
Substitution: The propionate groups can be substituted with other ligands, leading to the formation of different aluminium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas and other reducing agents can facilitate reduction reactions.
Substitution Reactions: Various ligands, such as halides or other carboxylates, can be used in substitution reactions.
Major Products:
Oxidation: Aluminium oxide (Al2O3) and propionic acid.
Reduction: Aluminium metal and propionic acid.
Substitution: Different aluminium complexes depending on the substituent used.
Scientific Research Applications
Aluminium propionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other aluminium compounds and as a catalyst in organic reactions.
Biology: this compound is studied for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: this compound is used in the production of coatings, adhesives, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of aluminium propionate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an adjuvant by enhancing the immune response to antigens. The compound can also interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Aluminium isopropoxide: Similar to aluminium propionate, it is used as a reagent in organic synthesis and has applications in catalysis.
Aluminium acetate: Another aluminium carboxylate compound with applications in medicine and industry.
Aluminium butyrate: Similar in structure to this compound but with a longer carbon chain, leading to different properties and applications.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in scientific research and industrial processes set it apart from other similar compounds.
Properties
CAS No. |
7068-70-4 |
|---|---|
Molecular Formula |
C9H15AlO6 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
aluminum;propanoate |
InChI |
InChI=1S/3C3H6O2.Al/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |
InChI Key |
DMGNPLVEZUUCBT-UHFFFAOYSA-K |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




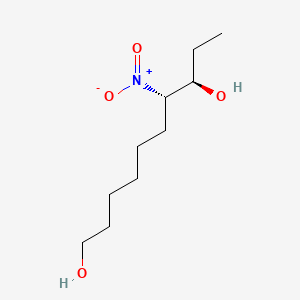




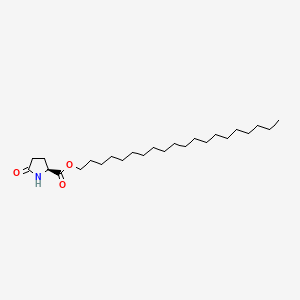

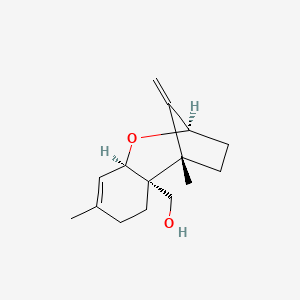
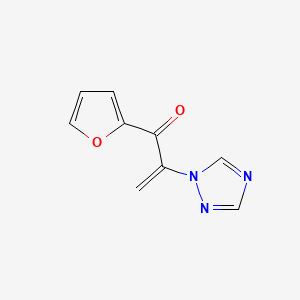
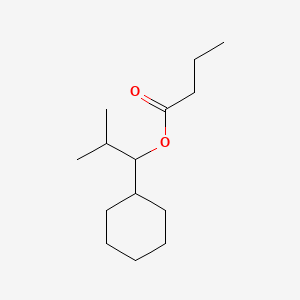

![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
